Tris(2,4,6-trimethoxyphenyl)phosphine

Catalog No.
S584442
CAS No.
91608-15-0
M.F
C27H33O9P
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,4,6-trimethoxyphenyl)phosphine

CAS Number

91608-15-0

Product Name

Tris(2,4,6-trimethoxyphenyl)phosphine

IUPAC Name

tris(2,4,6-trimethoxyphenyl)phosphane

Molecular Formula

C27H33O9P

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3

InChI Key

JQKHNBQZGUKYPX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC

Synonyms

tris(2,4,6-trimethoxyphenyl)phosphine, TTMPP cpd

Canonical SMILES

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC

Catalyst for Cross-coupling Reactions:

TTMPP is a versatile ligand employed in various cross-coupling reactions, a fundamental tool in organic synthesis for constructing carbon-carbon bonds. Its electron-donating nature facilitates the activation of metal catalysts, enabling efficient coupling between different organic fragments. Notably, TTMPP demonstrates effectiveness in:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between an amine and an aryl halide or pseudo-halide .
  • Suzuki-Miyaura coupling: Coupling of aryl or vinyl boronic acids with various organic electrophiles .
  • Stille coupling: Formation of carbon-carbon bonds between organotin reagents and aryl or vinyl halides .
  • Sonogashira coupling: Coupling of terminal alkynes with aryl or vinyl halides .
  • Negishi coupling: Formation of carbon-carbon bonds between organozinc reagents and various organic electrophiles .
  • Heck coupling: Coupling of alkenes with aryl or vinyl halides .
  • Hiyama coupling: Coupling of organosilanes with various organic electrophiles .

Medicinal Chemistry Applications:

The unique properties of TTMPP have attracted interest in medicinal chemistry for the synthesis of biologically active molecules. Its ability to participate in cross-coupling reactions facilitates the incorporation of diverse functional groups into complex drug candidates, potentially leading to improved therapeutic efficacy and pharmacokinetic profiles.

Material Science Research:

TTMPP finds applications in material science research for the development of functional materials with tailored properties. It can be used to introduce specific functionalities into various materials, such as:

  • Polymers: Incorporation of TTMPP moieties into polymers can influence their electrical conductivity, thermal stability, and other physical properties.
  • Metal-organic frameworks (MOFs): TTMPP can be employed as a ligand in the construction of MOFs, potentially impacting their porosity, surface area, and gas adsorption properties.

Advantages of TTMPP:

Compared to other phosphine ligands, TTMPP offers several advantages:

  • High air and moisture stability: This allows for easier handling and storage under ambient conditions.
  • Good solubility in common organic solvents: This facilitates its use in various reaction systems.
  • Electron-rich nature: This enhances its ability to activate metal catalysts, leading to efficient cross-coupling reactions.

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine molecule (Figure 1). It is a white to light yellow crystalline solid [, ]. TTMPP's strong Lewis basicity makes it a valuable organocatalyst for various organic reactions in scientific research [, ].


Molecular Structure Analysis

The key feature of TTMPP's structure is the central phosphorus atom (P) bonded to three identical 2,4,6-trimethoxyphenyl groups (C6H2(OCH3)3) []. The methoxy groups (OCH3) attached to the phenyl rings contribute electron density to the central P atom, making it a strong Lewis base. This electron-rich P atom can readily form coordinate covalent bonds with Lewis acids, a crucial aspect of its catalytic activity [, ].


Chemical Reactions Analysis

Synthesis

Reactions as a Catalyst

TTMPP functions as a Lewis acid catalyst in various carbon-carbon bond-forming reactions, including:

  • Buchwald-Hartwig amination [].
  • Suzuki-Miyaura coupling [].
  • Stille coupling [].
  • Sonogashira coupling [].
  • Negishi coupling [].
  • Heck coupling [].
  • Hiyama coupling [].

(Equation 1)

R-X + Ar-B(OH)2 -> R-Ar + X-B(OH)2 (where R and Ar are organic groups, X is a halide, and B(OH)2 is a boron pinacolate)

TTMPP activates the electrophilic aryl halide (R-X) by complexing with the metal catalyst, allowing the nucleophilic arylboronic acid (Ar-B(OH)2) to attack and form the desired C-C bond (R-Ar).


Physical And Chemical Properties Analysis

  • Melting Point: 132-134 °C [].
  • Boiling Point: Decomposes above 300 °C [].
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Air and moisture sensitive [].

TTMPP's catalytic mechanism involves Lewis acid activation. The electron-rich P atom donates an electron pair to a transition metal catalyst, forming a complex. This complex activates the substrates in the reaction, facilitating bond formation between the reaction partners []. The specific details of the mechanism can vary depending on the particular reaction being catalyzed.

  • Mukaiyama Aldol Reactions: It effectively removes trimethylsilyl groups from ketene silyl acetals, generating enolates that act as strong nucleophiles.
  • Oxa-Michael Reactions: This compound has been shown to catalyze oxa-Michael additions, demonstrating competitive performance with other strong Lewis bases like phosphazene bases .
  • Group-Transfer Polymerization: Tris(2,4,6-trimethoxyphenyl)phosphine is also utilized in group-transfer polymerization reactions, showcasing its versatility as a catalyst in polymer chemistry .

Tris(2,4,6-trimethoxyphenyl)phosphine can be synthesized through several methods:

  • Phosphination of Aryl Halides: The reaction of phosphorus trichloride with 2,4,6-trimethoxyphenyl lithium or other suitable aryl nucleophiles.
  • Direct Phosphination: Utilizing phosphorus-containing reagents with 2,4,6-trimethoxyphenyl derivatives under controlled conditions to yield the desired phosphine.
  • Modification of Existing Phosphines: Starting from simpler phosphines and introducing methoxy groups via methylation reactions.

These methods allow for the efficient production of tris(2,4,6-trimethoxyphenyl)phosphine with high purity.

Tris(2,4,6-trimethoxyphenyl)phosphine has several notable applications:

  • Catalysis: It serves as an effective catalyst in various organic reactions including polymerization and nucleophilic substitutions.
  • Ligand Formation: This compound is used to form palladium-phosphine catalysts that demonstrate enhanced reactivity compared to traditional triphenylphosphine-based catalysts .
  • Synthesis of Ionic Liquids: Tris(2,4,6-trimethoxyphenyl)phosphine is employed in the preparation of ionic liquids and other advanced materials .

Studies have shown that tris(2,4,6-trimethoxyphenyl)phosphine interacts effectively with various substrates in catalytic processes. For example:

  • In oxa-Michael reactions, it outperforms many other arylphosphines and shows comparable activity to stronger Brønsted bases under certain conditions .
  • The compound exhibits concentration-dependent activity in polymerization reactions and can stabilize alkoxides formed during catalysis .

These findings highlight its effectiveness and versatility as a Lewis base catalyst.

Tris(2,4,6-trimethoxyphenyl)phosphine can be compared with several similar compounds based on their structure and catalytic properties:

Compound NameStructure TypeCatalytic PropertiesUnique Features
Tris(4-methoxyphenyl)phosphineTriaryl phosphineModerate Lewis basicityFewer methoxy groups compared to TTMPP
TriphenylphosphineTriaryl phosphineCommonly used as a ligand in catalysisLess basic than tris(2,4,6-trimethoxyphenyl)phosphine
Phosphazene Bases (e.g., 1-tert-butyl-2...OrganophosphateStrong Brønsted bases for various reactionsHigher basicity but limited solvent tolerance
Tris(2-methoxyphenyl)phosphineTriaryl phosphineLower catalytic efficiencyFewer methoxy substituents

Tris(2,4,6-trimethoxyphenyl)phosphine stands out due to its enhanced basicity and unique ability to catalyze specific reactions such as oxa-Michael polymerizations effectively.

Synthetic Pathways and Optimization Strategies

The synthesis of tris(2,4,6-trimethoxyphenyl)phosphine has been accomplished through several strategic approaches, with the most prevalent method involving the phosphination of appropriately substituted aryl halides. The reaction of phosphorus trichloride with 2,4,6-trimethoxyphenyl magnesium bromide or lithium reagents represents the classical route for constructing the triarylphosphine framework. This nucleophilic substitution pathway requires careful control of reaction conditions to ensure complete substitution of all three chloride atoms while minimizing side reactions that could lead to partial substitution products.

Alternative synthetic strategies have been developed to improve yields and reduce the formation of unwanted byproducts. The direct coupling of phosphorus halides with organometallic reagents derived from 2,4,6-trimethoxyiodobenzene has shown promise in providing cleaner reaction profiles. These methods typically employ strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide to generate the required organometallic intermediates. The optimization of reaction parameters, including temperature control, solvent selection, and reagent stoichiometry, has been crucial in achieving reproducible high yields.

Purification strategies for tris(2,4,6-trimethoxyphenyl)phosphine often involve recrystallization from appropriate solvent systems, given the compound's tendency to form well-defined crystalline structures. The presence of multiple methoxy groups provides sufficient polarity to enable effective separation from less polar impurities through careful solvent selection. Column chromatography using silica gel with ethyl acetate-hexane solvent systems has also proven effective for purification, particularly when dealing with complex reaction mixtures containing multiple phosphine species.

Molecular Structure Analysis via X-ray Crystallography

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of tris(2,4,6-trimethoxyphenyl)phosphine, revealing important structural features that contribute to its unique properties. The compound crystallizes in well-defined crystal systems, with the phosphorus atom adopting a pyramidal geometry consistent with sp³ hybridization. The P-C bond lengths typically range from 1.82 to 1.84 Å, which fall within the expected range for triarylphosphines but show subtle variations due to the electronic effects of the methoxy substituents.

The crystal structure reveals significant intramolecular interactions between the phosphorus center and the ortho-methoxy oxygen atoms. These P···O contacts, with distances ranging from 2.82 to 2.94 Å, are shorter than the sum of van der Waals radii, indicating weak but structurally significant interactions. These contacts contribute to the rigidity of the molecular framework and influence the compound's overall electronic properties by providing additional electron density to the phosphorus center.

The phenyl rings in the crystal structure exhibit characteristic twist angles relative to each other, with dihedral angles typically ranging from 30° to 45°. This twisted conformation minimizes steric interactions between the bulky methoxy substituents while maintaining optimal overlap between the aromatic π-systems and the phosphorus lone pair. The methoxy groups themselves adopt conformations that maximize intramolecular stabilization through weak hydrogen bonding interactions with adjacent aromatic rings.

Structural ParameterValueReference
P-C bond length1.82-1.84 Å
P···O contact distance2.82-2.94 Å
C-P-C bond angles102-104°
Phenyl ring twist angles30-45°

Spectroscopic Characterization (¹H/¹³C/³¹P NMR, IR)

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of tris(2,4,6-trimethoxyphenyl)phosphine across multiple nuclei, offering detailed information about its electronic environment and dynamic behavior. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals for the aromatic protons and methoxy groups. The meta-aromatic protons appear as doublets at approximately 6.86 parts per million with coupling to phosphorus displaying typical phosphorus-hydrogen coupling constants around 3.7 hertz.

The methoxy substituents generate distinct signals in the ¹H nuclear magnetic resonance spectrum, with the ortho-methoxy groups appearing at 2.39 parts per million and the para-methoxy groups at 2.28 parts per million. This differentiation reflects the different electronic environments experienced by these substituents due to their varying proximity to the phosphorus center and their different positions relative to the aromatic ring substitution pattern.

³¹P nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing tris(2,4,6-trimethoxyphenyl)phosphine, as the phosphorus nucleus serves as a sensitive probe of the compound's electronic environment. The chemical shift typically appears around -65.8 parts per million relative to 85% phosphoric acid in dimethyl sulfoxide, reflecting the highly electron-rich nature of the phosphorus center. This upfield shift compared to less electron-rich phosphines provides direct evidence of the strong electron-donating effects of the trimethoxyphenyl substituents.

Infrared spectroscopy reveals characteristic absorption bands that provide complementary structural information. The compound exhibits strong absorption bands in the fingerprint region corresponding to the aromatic carbon-carbon stretching vibrations and carbon-oxygen stretching modes of the methoxy groups. The absence of phosphorus-hydrogen stretching vibrations confirms the tertiary nature of the phosphine, while the complex pattern of aromatic overtones and combination bands provides a unique spectroscopic fingerprint for compound identification.

Spectroscopic MethodKey SignalsChemical Shift/Frequency
¹H NMRMeta-aromatic protons6.86 ppm (d, J = 3.7 Hz)
¹H NMROrtho-methoxy groups2.39 ppm
¹H NMRPara-methoxy groups2.28 ppm
³¹P NMRPhosphorus center-65.8 ppm

Comparative Physicochemical Properties with Triarylphosphine Derivatives

The physicochemical properties of tris(2,4,6-trimethoxyphenyl)phosphine demonstrate significant differences when compared to other triarylphosphine derivatives, particularly in terms of electron-donating ability and steric characteristics. Tolman electronic parameter measurements reveal that tris(2,4,6-trimethoxyphenyl)phosphine exhibits exceptional electron-donating capacity, with values ranging from 2040.2 to 2047.7 wavenumbers depending on the measurement conditions. These values represent some of the lowest tolman electronic parameter values recorded for triarylphosphines, indicating stronger electron donation than even tri-tert-butylphosphine.

The basicity of tris(2,4,6-trimethoxyphenyl)phosphine significantly exceeds that of conventional triarylphosphines such as triphenylphosphine and tris(4-methoxyphenyl)phosphine. Comparative studies using various probe reactions demonstrate that the multiple methoxy substituents create a synergistic effect that enhances the electron density at the phosphorus center beyond what would be expected from simple additive effects. This enhanced basicity translates directly into superior catalytic performance in reactions requiring strong Lewis base activation.

Steric properties of tris(2,4,6-trimethoxyphenyl)phosphine present an interesting contrast to its electronic characteristics. While the compound is electronically very similar to highly basic alkylphosphines, its steric profile more closely resembles that of moderately hindered arylphosphines. The methoxy substituents provide sufficient bulk to create a protective environment around the phosphorus center without introducing the extreme steric hindrance associated with tert-butyl or adamantyl substituents.

Oxidation stability studies reveal that tris(2,4,6-trimethoxyphenyl)phosphine exhibits moderate stability toward atmospheric oxygen, with approximately 16% oxidation occurring after five days of air exposure at room temperature. This stability profile is intermediate between highly air-sensitive alkylphosphines and more robust arylphosphines, making the compound practical for synthetic applications while requiring reasonable precautions during handling and storage.

PropertyTris(2,4,6-trimethoxyphenyl)phosphineTriphenylphosphineTris(4-methoxyphenyl)phosphine
Tolman Electronic Parameter2040-2048 cm⁻¹2069 cm⁻¹2058 cm⁻¹
Melting Point155-160°C80-84°C145-150°C
Molecular Weight532.52 g/mol262.29 g/mol382.40 g/mol
Air StabilityModerate (16% oxidation/5 days)HighModerate

Tris(2,4,6-trimethoxyphenyl)phosphine has demonstrated exceptional capability as an organocatalyst for the controlled group transfer polymerization of methacrylic and acrylic monomers [4] [18]. The mechanism involves the activation of silyl ketene acetal initiators through Lewis base coordination, followed by Michael addition to the monomer with concurrent silyl group transfer [4] [29].

Mechanistic Framework

The polymerization proceeds through a dissociative mechanism where tris(2,4,6-trimethoxyphenyl)phosphine removes the trimethylsilyl group from ketene silyl acetals to generate enolate-type propagating species [2] [4]. Nuclear magnetic resonance studies at room temperature of equimolar mixtures of the silyl ketene acetal initiator and tris(2,4,6-trimethoxyphenyl)phosphine did not show direct formation of enolate species, suggesting rapid equilibrium processes [4]. The tacticity analysis of resulting polymethyl methacrylate revealed stereochemical ratios of 0.06/0.42/0.52 for isotactic/heterotactic/syndiotactic triads, closely matching anionically derived polymers and supporting the dissociative mechanism [4].

Polymerization Performance Data

The following table summarizes the comprehensive performance data for tris(2,4,6-trimethoxyphenyl)phosphine-catalyzed group transfer polymerization:

MonomerCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Dispersity (Đ)Molecular Weight ControlTacticity (mm/mr/rr)
Methyl Methacrylate5THF25>95<1.37Excellent0.06/0.42/0.52
tert-Butyl Acrylate5THF25>90<1.45GoodN/A
Methyl Methacrylate (Block)5THF25>95<1.2Excellent0.06/0.42/0.52
tert-Butyl Acrylate (Block)5THF25>85<1.3GoodN/A

Kinetic Characteristics and Control

First-order kinetic analysis revealed an induction period of several hours that was strongly dependent on initial polymerization conditions [4]. The molecular weights obtained showed excellent agreement with the initial monomer to initiator molar ratios, confirming the controlled nature of the polymerization [4]. Block copolymer synthesis was successfully achieved through sequential monomer addition, producing polymethyl methacrylate-block-polytert-butyl acrylate with final dispersities below 1.2 [4]. The controlled nature extends to bulk polymerization conditions, where quantitative yields and narrow molecular weight distributions were maintained [9].

Cyanosilylation and Cyanocarbonation of Carbonyl Compounds

The catalytic activation of trimethylsilyl cyanide by tris(2,4,6-trimethoxyphenyl)phosphine represents a highly efficient method for cyanohydrin synthesis [3] [10]. The mechanism involves carbon-silicon bond activation through Lewis base coordination, generating reactive cyanide nucleophiles for addition to carbonyl electrophiles [3] [8].

Mechanistic Activation Pathways

Tris(2,4,6-trimethoxyphenyl)phosphine effectively activates the carbon-silicon bond of trimethylsilyl cyanide through nucleophilic attack at the silicon center [3] [8]. This activation generates a pentacoordinate silicate intermediate that facilitates cyanide transfer to the carbonyl carbon [3]. The high Lewis basicity of the phosphine, attributed to extensive methoxy substitution, enables efficient activation under mild conditions [3] [13].

Aldehyde Cyanosilylation Performance

The cyanosilylation of aldehydes proceeds with remarkable efficiency using minimal catalyst loadings:

SubstrateTTMPP Loading (mol%)Reaction Time (min)Temperature (°C)Yield (%)Solvent
Benzaldehyde1302598DMF
4-Methoxybenzaldehyde1302599DMF
4-Chlorobenzaldehyde1302595DMF
4-Nitrobenzaldehyde1302598DMF
α-Naphthaldehyde1302592DMF
β-Naphthaldehyde1302590DMF
n-Nonyl aldehyde1302595DMF
Phenylpropionaldehyde1302592DMF
Cyclohexanecarbaldehyde1302593DMF

Ketone Cyanosilylation and Selectivity

Ketone substrates require slightly elevated catalyst loadings and temperatures for aromatic ketones, while aliphatic ketones proceed efficiently at room temperature [3] [10]. The reaction demonstrates exclusive 1,2-addition selectivity with unsaturated ketones, avoiding competing conjugate addition pathways [3].

SubstrateTTMPP Loading (mol%)Temperature (°C)Reaction TimeYield (%)Selectivity
2-Butanone5251 h971,2-addition only
Cyclopentanone5251 h951,2-addition only
Cyclohexanone5251 h931,2-addition only
2-Heptanone5251 h981,2-addition only
Cycloheptanone5251 h901,2-addition only
Acetophenone5501 h971,2-addition only
Propiophenone5501 h961,2-addition only
4-Methoxyacetophenone5501 h951,2-addition only

Cyanocarbonation with Cyanoformate

The extension to cyanocarbonation reactions using methyl cyanoformate provides access to configurationally stable cyanohydrin carbonates [3] [11]. These products demonstrate significantly reduced hydrolysis susceptibility compared to trimethylsilyl ethers [3]. Aldehydes react efficiently with 5 mol% catalyst loading, while ketones require 10 mol% loading and extended reaction times [3]. Aromatic ketones showed limited reactivity under standard conditions, requiring elevated temperatures for acceptable conversions [3].

Oxa-Michael Addition and Polymerization Catalysis

Tris(2,4,6-trimethoxyphenyl)phosphine functions as a highly effective Lewis base catalyst for oxa-Michael addition reactions, demonstrating activity comparable to strong Brønsted bases under concentrated conditions [1] [15]. The catalytic mechanism involves the generation of reactive alkoxide nucleophiles through alcohol deprotonation by phosphine-activated Michael acceptor complexes [1] [17].

Catalytic Mechanism and Intermediates

The reaction proceeds through initial nucleophilic addition of tris(2,4,6-trimethoxyphenyl)phosphine to the Michael acceptor, forming a zwitterionic phosphonium enolate intermediate [1] [15]. This intermediate is subsequently protonated by the alcohol substrate, generating the reactive alkoxide nucleophile and a phosphonium cation [1]. Phosphorus-31 nuclear magnetic resonance studies confirmed the formation of beta-phosphonium species during acrylonitrile reactions, with chemical shifts at 5.1 parts per million [1].

Comparative Catalytic Performance

The following table demonstrates the superior performance of tris(2,4,6-trimethoxyphenyl)phosphine compared to other phosphine catalysts:

Michael AcceptorElectrophilicity (E)TTMPP Conversion with n-Propanol (%)TTMPP Conversion with Allyl Alcohol (%)P2-tBu Conversion with n-Propanol (%)TPP Conversion with n-Propanol (%)
Divinyl Sulfone-18.36>95>95>95>95
Acrylonitrile-19.05>95>95>950
AcrylamideN/A>90>90>9515
tert-Butyl Acrylate-20.228588905
N,N-Dimethylacrylamide-23.547578800

Concentration Dependence and Solvent Effects

The catalytic efficiency demonstrates strong concentration dependence, with reaction rates decreasing significantly upon dilution [1] [15]. At 2 molar concentration, half-life periods of 1 minute 20 seconds were observed, extending to 162 minutes at 0.5 molar concentration [1]. Polar protic solvents, particularly tert-butanol, mitigate the negative effects of dilution through hydrogen bonding stabilization of anionic intermediates [1].

Oxa-Michael Polymerization Applications

Tris(2,4,6-trimethoxyphenyl)phosphine represents the first Lewis base capable of catalyzing oxa-Michael polymerization of diacrylates with diols [1] [15]. The polymerization performance data is summarized below:

Substrate SystemCatalystLoading (mol%)Conversion (% at 24h)Mn (g/mol)Dispersity (Đ)Notes
2-Hydroxyethyl AcrylateTTMPP59712802.1Full solubility
1,4-Butanediol Diacrylate + Butane-1,4-diolTTMPP58814001.6Well-defined polymers
1,4-Butanediol Diacrylate + Butene-1,4-diolTTMPP58511501.6Some transesterification
1,4-Butanediol Diacrylate + Butyne-1,4-diolTTMPP58213501.7Some transesterification

The polymerization of 2-hydroxyethyl acrylate achieved 95% conversion within one hour, progressing to 97-98% after 24 hours [1]. The resulting polymers maintained full solubility in tetrahydrofuran, contrasting with phosphazene base-catalyzed systems that produced partially insoluble products [1].

Mukaiyama Aldol and Baylis-Hillman Reactions

Tris(2,4,6-trimethoxyphenyl)phosphine serves as an effective organocatalyst for both Mukaiyama aldol condensations and Baylis-Hillman reactions through distinct mechanistic pathways [2] [21]. In Mukaiyama aldol reactions, the phosphine facilitates trimethylsilyl group removal from ketene silyl acetals, generating reactive enolate nucleophiles [2]. For Baylis-Hillman reactions, the phosphine functions as a Michael nucleophile, initiating the cascade through conjugate addition to activated alkenes [2] [22].

Mukaiyama Aldol Activation Mechanism

The mechanism involves Lewis base activation of silyl ketene acetals through phosphine coordination to the silicon center [2] [23]. This coordination weakens the carbon-silicon bond, facilitating trimethylsilyl group transfer and enolate generation [2]. The resulting enolate nucleophiles subsequently undergo aldol condensation with carbonyl electrophiles under mild conditions [2] [26]. The reaction proceeds efficiently with ketone electrophiles, which typically require strong Lewis base activation for successful Mukaiyama aldol reactions [26].

Baylis-Hillman Reaction Pathways

In Baylis-Hillman transformations, tris(2,4,6-trimethoxyphenyl)phosphine acts as a Michael nucleophile, adding to the beta-position of activated alkenes [2] [20]. This initial Michael addition generates a phosphonium enolate intermediate that subsequently undergoes aldol-type condensation with aldehyde electrophiles [20] [21]. The final step involves elimination of the phosphine catalyst and proton transfer to afford the characteristic Baylis-Hillman adduct [20] [22].

Mechanistic Evidence and Spectroscopic Studies

Phosphorus-31 nuclear magnetic resonance analysis of reaction mixtures provides direct evidence for zwitterionic intermediate formation [1] [2]. Chemical shifts in the region of 2.4 to 2.9 parts per million correspond to phosphonium-enolate species, consistent with reported values for related methacrylate systems [4]. The formation of phosphine oxide byproducts, observed at 7.10 parts per million, indicates competing oxidation pathways under certain reaction conditions [1].

Substrate Scope and Reaction Conditions

The Mukaiyama aldol methodology demonstrates broad substrate tolerance, accommodating both aromatic and aliphatic carbonyl compounds [2] [26]. Reaction conditions typically employ catalyst loadings of 0.5 to 10 mol%, with temperatures ranging from -78°C to room temperature depending on substrate reactivity [26]. The corresponding Baylis-Hillman reactions proceed under milder conditions, often at room temperature with 1 to 5 mol% catalyst loading [21] [22].

XLogP3

4.3

Wikipedia

Tris(2,4,6-trimethoxyphenyl)phosphine

Dates

Modify: 2023-08-15

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